2-Ethoxy-4-nitrobenzaldehyde CAS number search
2-Ethoxy-4-nitrobenzaldehyde CAS number search
An In-Depth Technical Guide to 2-Methoxy-4-nitrobenzaldehyde: Synthesis, Characterization, and Applications
An Important Note on the Subject Compound: Initial searches for "2-Ethoxy-4-nitrobenzaldehyde" did not yield a specific, dedicated CAS (Chemical Abstracts Service) number or extensive, direct scientific literature. This suggests that it may be a less common or novel compound. This guide will therefore focus on the closely related and well-documented chemical, 2-Methoxy-4-nitrobenzaldehyde (CAS No. 136507-15-8) . The principles of synthesis, characterization, and application discussed herein are largely translatable to other substituted nitrobenzaldehydes and serve as an authoritative reference for researchers in the field.
Introduction
Substituted nitrobenzaldehydes are a cornerstone class of organic intermediates, pivotal in the synthesis of a wide array of fine chemicals, dyes, and notably, pharmaceutical agents.[1] The strategic placement of electron-withdrawing nitro groups and versatile aldehyde functionalities makes them highly valuable synthons in medicinal chemistry. 2-Methoxy-4-nitrobenzaldehyde, in particular, serves as a key building block for more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, analytical characterization, potential applications, and essential safety protocols, designed for researchers, chemists, and professionals in drug development.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 136507-15-8 | [2][3] |
| Molecular Formula | C₈H₇NO₄ | [2] |
| Molecular Weight | 181.15 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Melting Point | 120-124 °C | [4] |
| IUPAC Name | 2-methoxy-4-nitrobenzaldehyde | [2] |
| SMILES String | COc1cc(ccc1C=O)=O | [2][4] |
| InChI Key | LEBUUZXTHMCZQZ-UHFFFAOYSA-N | [2][4] |
Synthesis of 2-Methoxy-4-nitrobenzaldehyde
The synthesis of 2-Methoxy-4-nitrobenzaldehyde can be approached via several routes. The literature indicates two primary pathways starting from either 4-nitrosalicylic acid or 4-nitro-2-methoxytoluene.[5] The latter is a robust two-step process that offers a reliable yield.[5]
Synthesis Workflow Diagram
Caption: A two-step synthesis pathway for 2-Methoxy-4-nitrobenzaldehyde.
Experimental Protocol: Synthesis from 4-Nitro-2-methoxytoluene
This protocol is adapted from established synthetic procedures.[5]
Step 1: Preparation of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene
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Reaction Setup: In a 5L three-neck round-bottom flask equipped with a mechanical stirrer, add 4-nitro-2-methoxytoluene (150.0g, 0.8973 mol), acetic acid (900 mL), and acetic anhydride (900 mL).
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Cooling and Acid Addition: Cool the mixture to 8°C using an acetone/ice bath. Carefully add concentrated sulfuric acid (136 mL) while ensuring the internal temperature does not exceed 19°C.
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Oxidant Addition: After cooling the mixture to 0°C, add chromium trioxide (CrO3) (252.6g, 2.526 mol) in portions over 1 hour. The key here is rigorous temperature control, maintaining the reaction between 0-10°C to prevent runaway reactions and side-product formation.
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Reaction Quenching: Once the addition is complete, stir the mixture for an additional 30 minutes at 0°C. Carefully pour the reaction mixture into ice (1.5 kg) with stirring to precipitate the product.
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Isolation: Filter the resulting slurry. Wash the filter cake with water (3 x 400 mL) and dry under a vacuum to yield the intermediate, 4-nitro-2-methoxy-(α,α-diacetoxy)toluene.
Step 2: Hydrolysis to 2-Methoxy-4-nitrobenzaldehyde
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Reaction Setup: In a 2L round-bottom flask with a condenser and mechanical stirrer, combine the intermediate from Step 1 (250.7g, 0.8851 mol), diethyl ether (300 mL), and concentrated HCl (60 mL).
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Reflux: Heat the mixture to reflux and stir under a nitrogen atmosphere for 20 hours. The acidic conditions facilitate the hydrolysis of the diacetate group to the aldehyde.
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Workup: Add water (250 mL) dropwise while maintaining reflux. Cool the mixture to 0°C in an ice/water bath and stir for 30 minutes to encourage crystallization.
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Final Product Isolation: Filter the slurry, wash the filter cake with water (4 x 200 mL), and dry under vacuum to obtain the final product, 2-Methoxy-4-nitrobenzaldehyde, as a yellow solid.[5]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic methods should be employed.
Analytical Workflow Diagram
Caption: Recommended analytical workflow for compound characterization.
Comparison of Analytical Techniques
The selection of an analytical method depends on the specific information required.[6]
| Technique | Information Provided | Key Performance Aspects |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, purity determination, and impurity profiling. | High sensitivity and resolution for separating complex mixtures. A C18 stationary phase with a suitable mobile phase (e.g., methanol-water) is a common starting point.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile components. | Provides powerful structural information from the mass spectrum, complementing HPLC data.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation and confirmation. | Unambiguous identification through the analysis of proton (¹H) and carbon (¹³C) chemical shifts and coupling constants. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Provides a unique molecular "fingerprint," confirming the presence of key groups like aldehyde (C=O stretch), nitro (N-O stretches), and ether (C-O stretch).[6] |
| UV-Visible (UV-Vis) Spectroscopy | Qualitative identification and concentration measurement. | A simple and rapid method. Nitroaromatic compounds typically exhibit strong absorbance in the UV region.[6] |
Applications in Research and Drug Development
Nitrobenzaldehyde derivatives are highly valued in medicinal chemistry for their synthetic versatility.[1]
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Precursor for Heterocyclic Compounds: The aldehyde group is a reactive handle for constructing various pharmacologically active scaffolds, such as Schiff bases, chalcones, and benzimidazoles.[1]
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Pharmaceutical Synthesis: Historically, nitroaromatics have been crucial intermediates in the synthesis of drugs like benzodiazepines and dihydropyridine-based cardiovascular agents.
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Photodynamic Therapy Research: Nitrobenzaldehydes have been investigated in the context of photodynamic therapy for cancer. When injected into a tumor and activated by UV light, they can induce cell death, offering a noninvasive therapeutic strategy.[8]
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Corrosion Inhibition: Derivatives such as hydrazones synthesized from 2-nitrobenzaldehyde have shown efficacy as corrosion inhibitors for mild steel in acidic environments.[9][10]
Safety, Handling, and Storage
Proper handling of 2-Methoxy-4-nitrobenzaldehyde is essential due to its potential hazards.
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Hazard Identification: The compound is classified as a skin sensitizer and may cause an allergic skin reaction.[2][4]
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Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin and eyes and avoid the formation of dust.[12] Wash hands thoroughly after handling.[11]
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Storage: Store in a well-ventilated place and keep the container tightly closed.[11] It is classified under Storage Class 11 for combustible solids.[4]
References
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PubChem. (n.d.). 2-Methoxy-4-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 2-Ethoxy-4-methoxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 2-Ethyl-4-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
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PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde. [Link]
- Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (n.d.). Selected Methods of Analysis. Cengage.
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PubChem. (n.d.). 2-Ethoxy-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
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ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]
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National Center for Biotechnology Information. (2017). The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. PMC. [Link]
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CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]
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Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. [Link]
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ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]
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Research Square. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]
- Google Patents. (n.d.).
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